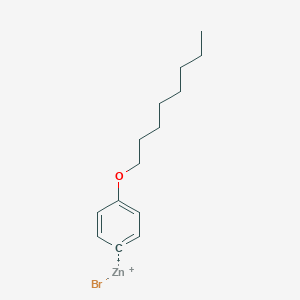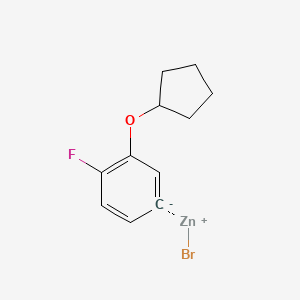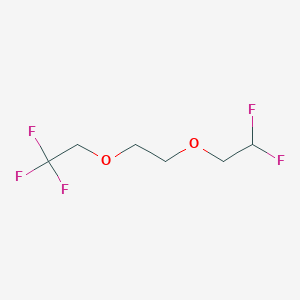
1-Difluoroethoxy-2-Trifluoroethoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoroethoxy-2-Trifluoroethoxyethane is an organofluorine compound with the molecular formula C₆H₉F₅O₂. It is known for its unique chemical structure, which includes both difluoroethoxy and trifluoroethoxy groups. This compound is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Difluoroethoxy-2-Trifluoroethoxyethane typically involves the reaction of difluoroethanol with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial production, the process is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure consistent product quality. The product is then purified using distillation or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1-Difluoroethoxy-2-Trifluoroethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or halides.
Scientific Research Applications
1-Difluoroethoxy-2-Trifluoroethoxyethane is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and fluorination reactions.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential drug candidate for targeting specific molecular pathways.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Difluoroethoxy-2-Trifluoroethoxyethane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A simpler compound with only difluoroethoxy groups.
1,1,1-Trifluoroethane: Contains only trifluoroethoxy groups.
2-(1,1-Difluoroethoxy)-1,1,1-Trifluoroethane: A closely related compound with similar functional groups.
Uniqueness
1-Difluoroethoxy-2-Trifluoroethoxyethane is unique due to the presence of both difluoroethoxy and trifluoroethoxy groups in its structure. This dual functionality provides it with distinct chemical and physical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H9F5O2 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
2-[2-(2,2-difluoroethoxy)ethoxy]-1,1,1-trifluoroethane |
InChI |
InChI=1S/C6H9F5O2/c7-5(8)3-12-1-2-13-4-6(9,10)11/h5H,1-4H2 |
InChI Key |
ZWTPNQIKYGASCO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(F)(F)F)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
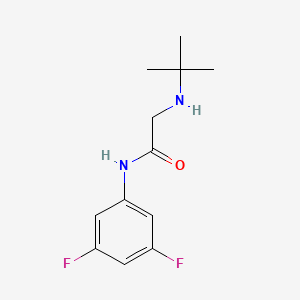
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
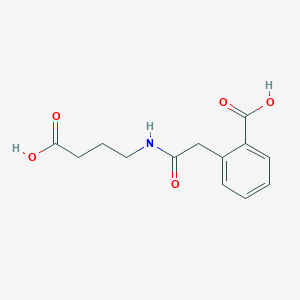
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
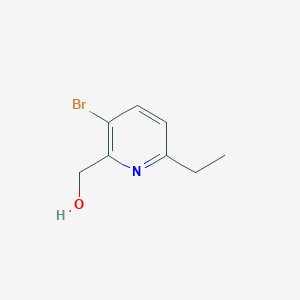
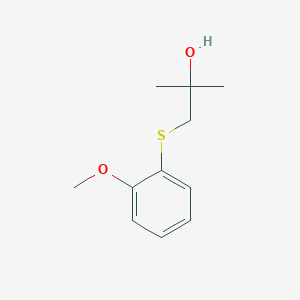
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
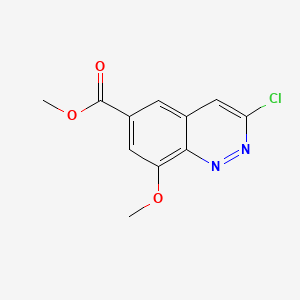
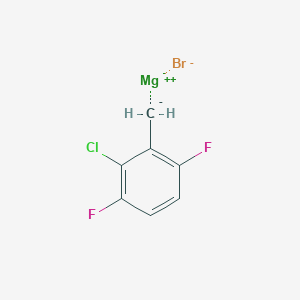

![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
